molecular formula C16H19NO B8612481 1-Benzylamino-2-benzyloxyethane CAS No. 38336-06-0

1-Benzylamino-2-benzyloxyethane

Cat. No. B8612481
M. Wt: 241.33 g/mol
InChI Key: FOZFIVVHHMNJMK-UHFFFAOYSA-N
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Patent
US08008506B2

Procedure details

2-(Benzyloxy)ethanamine (12.3146 g; manufactured by Bionet Co., Ltd.) was dissolved in CH2Cl2 (150 mL), and benzaldehyde (8.7219 g; manufactured by Kanto Chemical Co., Inc.) and anhydrous sodium sulfate (67.7879 g; manufactured by Wako Pure Chemical Industries, Ltd.) were added to the solution. The mixture was stirred overnight at room temperature. The reaction solution was filtered, and the filtrate was concentrated under reduced pressure. The obtained residue was dissolved in methanol (150 mL), and sodium borohydride (3.4129 g; manufactured by Kanto Chemical Co., Inc.) was added thereto. The mixture as stirred for 2 hours at room temperature. The reaction solution was concentrated under reduced pressure, water added thereto, and then the mixture was extracted two times with ethyl acetate. The organic layer was washed twice with water and once with brine, and was dried over anhydrous sodium sulfate. The organic layer was concentrated under reduced pressure, and thus the title compound (20.188 g) was obtained.
Quantity
12.3146 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.7219 g
Type
reactant
Reaction Step Two
Quantity
67.7879 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH2:10][NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.S([O-])([O-])(=O)=O.[Na+].[Na+]>C(Cl)Cl>[CH2:12]([NH:11][CH2:10][CH2:9][O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12.3146 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCN
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
8.7219 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
67.7879 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in methanol (150 mL)
ADDITION
Type
ADDITION
Details
sodium borohydride (3.4129 g; manufactured by Kanto Chemical Co., Inc.) was added
STIRRING
Type
STIRRING
Details
The mixture as stirred for 2 hours at room temperature
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure, water
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted two times with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NCCOCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.188 g
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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